Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride
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Overview
Description
Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride, also known as MDPC, is a chemical compound that has been widely studied for its potential applications in scientific research. MDPC is a pyridine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism Of Action
The exact mechanism of action of Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride is not fully understood. However, it is believed that Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride exerts its effects through the modulation of various biochemical pathways in the body. Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride has been shown to interact with various enzymes and receptors, leading to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects:
Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride has been shown to have various biochemical and physiological effects. In neuroscience research, Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride has been shown to protect neurons against oxidative stress and reduce inflammation in the brain. In cancer research, Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride has been shown to inhibit the growth and proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride in scientific research is its potential as a neuroprotective and anti-cancer agent. However, there are also some limitations to using Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride in lab experiments. Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential side effects.
Future Directions
There are several future directions for research on Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride. One area of interest is in the development of Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is in the development of Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride-based therapies for cancer treatment. Additionally, more research is needed to fully understand the mechanisms of action of Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride and its potential side effects.
Synthesis Methods
Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride can be synthesized through a multi-step process involving the reaction of several chemical reagents. The first step involves the reaction of 2,6-dihydroxypyridine with methyl chloroformate in the presence of a base such as triethylamine. This results in the formation of methyl 2,6-dihydroxypyridine-4-carboxylate. The second step involves the reaction of this compound with hydrochloric acid to produce Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride in its hydrochloride salt form.
Scientific Research Applications
Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride has been studied for its potential applications in various scientific research areas. One of the main areas of interest is in the field of neuroscience, where Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride has been shown to have neuroprotective effects. Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride has also been studied for its potential applications in cancer research, where it has been shown to have anti-cancer properties.
properties
IUPAC Name |
methyl 2-hydroxy-6-oxo-1H-pyridine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4.ClH/c1-12-7(11)4-2-5(9)8-6(10)3-4;/h2-3H,1H3,(H2,8,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSGGMGKBZCKKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=C1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dihydroxyisonicotinate hydrochloride | |
CAS RN |
1314406-42-2 |
Source
|
Record name | 4-Pyridinecarboxylic acid, 1,2-dihydro-6-hydroxy-2-oxo-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314406-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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